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molecular formula C11H13N3O4S B8409584 4-(3-Methanesulfonyl-propylamino)-3-nitro-benzonitrile

4-(3-Methanesulfonyl-propylamino)-3-nitro-benzonitrile

Cat. No. B8409584
M. Wt: 283.31 g/mol
InChI Key: JXEQSEAVRNGUCQ-UHFFFAOYSA-N
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Patent
US06919331B2

Procedure details

A solution of 4-(3-methanesulfonyl-propylamino)-3-nitro-benzonitrile (3.0 g, 10.6 mmol) in MeOH/DMF (60 ml, 1/1) was hydrogenated on a PARR hydrogenator at 50 psi for 4 h. The solution was filtered and concentrated. The residue was triturated with EtOAc to give 4-(3-methanesulfonyl-propylamino)-3-amino-benzonitrile 1.55 g (58%) as a tan solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
MeOH DMF
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH2:5][CH2:6][CH2:7][NH:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][C:10]=1[N+:17]([O-])=O)(=[O:4])=[O:3]>CO.CN(C=O)C>[CH3:1][S:2]([CH2:5][CH2:6][CH2:7][NH:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][C:10]=1[NH2:17])(=[O:3])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CS(=O)(=O)CCCNC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
Name
MeOH DMF
Quantity
60 mL
Type
solvent
Smiles
CO.CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with EtOAc

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)CCCNC1=C(C=C(C#N)C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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